1-[4-Methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-phenylpiperazine
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Overview
Description
1-[4-Methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-phenylpiperazine is a complex organic compound that features a unique combination of functional groups, including a methoxy group, an oxadiazole ring, a benzenesulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-phenylpiperazine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Sulfonylation: The benzenesulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Piperazine Ring Formation: The piperazine ring can be synthesized through the reaction of appropriate amines with ethylene diamine under controlled conditions.
Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-phenylpiperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and sulfonyl group are known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-[4-Methoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-phenylpiperazine
- 1-[4-Methoxy-3-(3-ethyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-phenylpiperazine
Uniqueness: 1-[4-Methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-phenylpiperazine is unique due to the presence of the propyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a distinct profile that can be leveraged for specific applications in research and industry.
Properties
IUPAC Name |
5-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-3-7-21-23-22(30-24-21)19-16-18(10-11-20(19)29-2)31(27,28)26-14-12-25(13-15-26)17-8-5-4-6-9-17/h4-6,8-11,16H,3,7,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMWSGAUVVBRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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